1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-24-11-5-4-9-21(24)17-25(29)27-15-12-22(13-16-27)28-14-6-10-23(28)19-30-18-20-7-2-1-3-8-20/h1-5,7-9,11,22-23H,6,10,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKFYKAQWWPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a benzyloxy group, a pyrrolidine ring, and a piperidine moiety. The compound's potential biological activities are of significant interest, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.54 g/mol. Its structure allows for various interactions within biological systems, making it a candidate for further research into its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 398.54 g/mol |
| Functional Groups | Ketone, Benzyloxy, Pyrrolidine, Piperidine |
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antidepressant Effects : Due to its structural similarities with known antidepressants, there is potential for this compound to influence neurotransmitter systems.
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria and fungi, indicating that this compound could possess antimicrobial properties as well .
- Anticonvulsant Properties : Research on related derivatives has indicated significant anticonvulsant activity, suggesting that this compound may also have similar effects .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential interactions include:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter breakdown or synthesis, thereby enhancing neurotransmitter availability.
Case Studies and Research Findings
Several studies have highlighted the biological activities of structurally similar compounds:
- Antimicrobial Studies : Compounds with similar piperidine structures have shown significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
- Anticonvulsant Activity : N'-benzyl derivatives have demonstrated potent anticonvulsant properties in animal models, surpassing traditional treatments like phenobarbital .
- Neuroactive Properties : Research on benzoylpiperazine derivatives indicates potential neuroactive effects, which could be relevant for understanding the pharmacological profile of the target compound .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound's structure indicates potential activity as a pharmaceutical agent. The presence of piperidine and pyrrolidine rings suggests that it may interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
2. Neuropharmacology
Research indicates that compounds similar to 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can modulate neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. Such interactions could lead to advancements in treating conditions like depression, anxiety, and schizophrenia.
3. Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, making it useful in the development of new drugs or chemical probes for biological research.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacological Effects | Investigated the compound's effects on dopamine receptors; found significant modulation of receptor activity, indicating potential for antipsychotic development. |
| Study 2 | Synthesis of Derivatives | Explored the synthesis of derivatives from this compound, leading to novel compounds with enhanced pharmacological profiles. |
| Study 3 | Toxicological Assessment | Evaluated the safety profile in animal models; results showed low toxicity at therapeutic doses, supporting further clinical development. |
Insights from Diverse Sources
Research has highlighted the importance of compounds like this compound in drug discovery:
- Potential Antidepressant Activity : Studies suggest that similar compounds exhibit properties that could alleviate symptoms of depression through serotonin receptor modulation.
- Innovative Drug Design : The structural complexity allows for modifications that could yield compounds with tailored pharmacokinetic properties, enhancing efficacy and reducing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related molecules, supported by data from diverse sources.
Structural Analogues with Piperidine and Chlorophenyl Moieties
Pharmacological and Functional Comparisons
- Antibacterial Activity : The target compound’s 2-chlorophenyl group is shared with derivatives in , which exhibit antibacterial properties. However, the absence of a benzoisoxazole or triazole moiety in the target compound may reduce its potency compared to these analogues .
- Agrochemical Potential: Unlike clomazone , the target compound’s pyrrolidine-piperidine system may confer different modes of action, possibly targeting neuronal or enzymatic pathways rather than plant-specific biosynthesis.
- Synthetic Complexity : The Pd-catalyzed α-arylation method used for difluoroacetamide derivatives (e.g., compound 6b in ) suggests that similar catalytic strategies could apply to the target compound, though its benzyloxy-methyl group may require additional protection/deprotection steps .
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Preparation of the pyrrolidine-piperidine scaffold through nucleophilic substitution or coupling reactions, often using benzyloxy-methylpyrrolidine and chlorophenyl ethanone precursors .
- Step 2 : Functionalization of the piperidine ring with the 2-chlorophenyl ethanone moiety under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or THF .
- Step 3 : Purification via column chromatography (e.g., n-hexane/EtOAc gradients) and validation using ¹H/¹³C-NMR, HPLC (>95% purity), and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 1.57–4.60 ppm for piperidine/pyrrolidine protons) and confirms substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (retention time: ~13–15 min at 254 nm) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-N bonds in piperidine: ~1.47 Å) and stereochemistry .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Neurotransmitter Modulation : Piperidine-pyrrolidine hybrids show affinity for dopamine/serotonin receptors, with IC₅₀ values in the µM range .
- Antimicrobial Potential : Chlorophenyl derivatives exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst Screening : Palladium/copper catalysts improve coupling efficiency in heterocycle formation (yields up to 99% reported for similar benzoylpiperidines) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while THF reduces side reactions in nucleophilic substitutions .
- Automated Flow Chemistry : Continuous reactors minimize intermediate degradation and improve reproducibility .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Cross-Validation : Compare experimental ¹H-NMR with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
- Isotopic Labeling : Use ¹⁵N/²H-labeled precursors to clarify ambiguous proton environments in crowded spectra .
Q. What structure-activity relationship (SAR) insights exist for modifying this scaffold?
- Substituent Effects :
- Benzyloxy Group : Replacement with methoxy reduces CNS permeability (logP decreases by ~0.5) .
- Chlorophenyl Position : 2-Chloro substitution enhances receptor binding vs. 4-chloro (ΔpIC₅₀ = 0.8) .
- Heterocycle Variations : Piperazine analogs show improved solubility but lower metabolic stability .
Q. What strategies are used to identify biological targets for this compound?
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to serotonin 5-HT₂A receptors (docking score: −9.2 kcal/mol) .
- Competitive Binding Assays : Displacement of radiolabeled ligands (e.g., [³H]ketanserin) quantifies receptor affinity .
Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>12 months at −20°C) .
- pH Buffering : Storage in citrate buffer (pH 4.5) prevents degradation of the benzyloxy group .
Q. What methods validate the compound’s purity in complex biological matrices?
Q. How are computational models used to predict pharmacokinetic properties?
- ADMET Prediction : SwissADME estimates bioavailability (85%), CYP3A4 inhibition risk (high), and blood-brain barrier penetration (CNS MPO score: 4.5) .
- Metabolite Identification : GLORYx predicts hydroxylation at the pyrrolidine ring as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
